![molecular formula C22H25N5O3 B2464402 7-(4-Acetylpiperazin-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-on CAS No. 921579-06-8](/img/structure/B2464402.png)
7-(4-Acetylpiperazin-1-carbonyl)-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule with the molecular formula C28H24N6O3 . It is also known by other names such as TC KHNS 11, PI3K|A-IN-3, and CHEMBL3977066 .
Synthesis Analysis
The synthesis of this compound or its derivatives has been explored in the context of developing potential PARP-1 inhibitors . A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 492.5 g/mol . The InChI string and Canonical SMILES provide a detailed representation of its structure .Chemical Reactions Analysis
The compound has been evaluated for its PARP-1 inhibitory activity . The results indicated that compared with other heterocyclic compounds, furan ring-substituted derivatives showed better PARP-1 inhibitory activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 492.5 g/mol, an XLogP3-AA of 2.5, and a topological polar surface area of 112 Ų . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
- Anwendung: Die Verbindung wurde als potenzieller PARP-1-Inhibitor untersucht. Insbesondere wurde eine Reihe von 2-(4-[4-Acetylpiperazin-1-carbonyl]phenyl)-1H-benzo[d]imidazol-4-carboxamid-Derivaten entworfen und synthetisiert. Diese Derivate zeigten eine inhibitorische Aktivität gegenüber PARP-1, wobei Verbindung 14p die stärksten Effekte (IC50 = 0,023 μM) aufwies, vergleichbar mit dem bekannten PARP-Inhibitor Olaparib .
- Befunde: Verbindung 14p und 14q zeigten eine gute antiproliferative Aktivität gegenüber MDA-MB-436-Zellen (BRCA-1-defizient), während sie in MCF-7-Zellen (Wildtyp) inaktiv blieben. Diese Selektivität legt ihren möglichen Einsatz als gezielte Therapien nahe .
- Exploration: Forscher untersuchten die SAR von Substituenten in der hydrophoben Tasche (AD-Bindungsstellen) der Verbindung. Furanring-substituierte Derivate (14n-14q) zeigten eine bessere PARP-1-inhibitorische Aktivität im Vergleich zu anderen heterocyclischen Verbindungen .
Poly(ADP-Ribosyl)polymerase (PARP)-Inhibition
Antiproliferative Aktivität
Struktur-Aktivitäts-Beziehung (SAR)
Molekulardokking-Studien
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend als PARP-Inhibitor ist und weitere Untersuchungen in der Krebstherapie und Arzneimittelentwicklung verdient. Ihre einzigartigen Eigenschaften machen sie zu einer wertvollen Ergänzung des Feldes der pharmazeutischen Chemie. 🌟
Wirkmechanismus
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by binding to the hydrophobic pocket of the enzyme . This interaction inhibits the activity of PARP, leading to changes in the cellular processes that PARP is involved in .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway . PARP is involved in the repair of single-strand DNA breaks. When PARP is inhibited, these breaks can convert into double-strand breaks when the replication fork encounters them. These double-strand breaks are repaired by the homologous recombination repair pathway, which is defective in cells with mutations in BRCA1 or BRCA2 .
Pharmacokinetics
The compound’s effectiveness against brca-1 deficient cells (mda-mb-436) and wild cells (mcf-7) suggests that it is able to penetrate the cell membrane and reach its target .
Result of Action
The result of the compound’s action is the inhibition of PARP, leading to an accumulation of DNA damage in the cell. This is particularly effective in cells deficient in BRCA1 or BRCA2, as these cells are unable to effectively repair double-strand DNA breaks. This leads to cell death, making the compound potentially useful in the treatment of cancers characterized by BRCA1 or BRCA2 mutations .
Eigenschaften
IUPAC Name |
7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-3-9-24-14-18(21(29)26-12-10-25(11-13-26)16(2)28)20-19(15-24)22(30)27(23-20)17-7-5-4-6-8-17/h4-8,14-15H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILFFYZXHKUCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
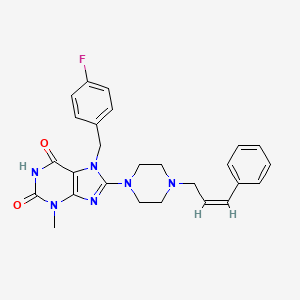
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2464320.png)
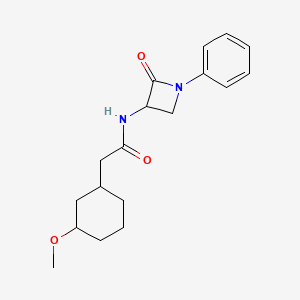
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)
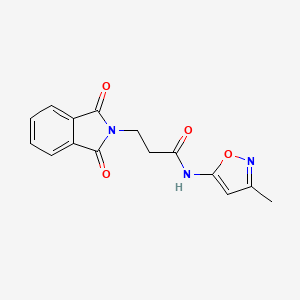
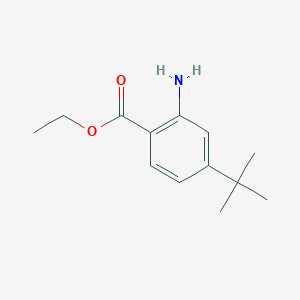

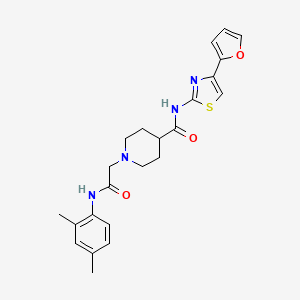
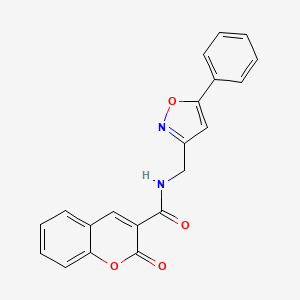
![[(3Z)-2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2464331.png)
![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)
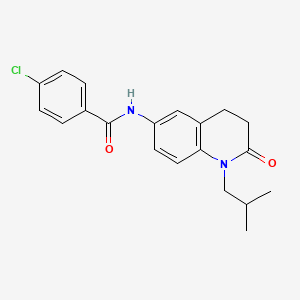
![8-(3,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464337.png)
![4,6-Dimethyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2464340.png)
